(4E)-2-(3-bromophenyl)-4-[[5-(4-hydroxy-3-nitrophenyl)furan-2-yl]methylidene]-5-methylpyrazol-3-one
Overview
Description
(4E)-2-(3-bromophenyl)-4-[[5-(4-hydroxy-3-nitrophenyl)furan-2-yl]methylidene]-5-methylpyrazol-3-one is a complex organic compound characterized by its unique structure, which includes a bromophenyl group, a hydroxy-nitrophenyl group, and a furan ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4E)-2-(3-bromophenyl)-4-[[5-(4-hydroxy-3-nitrophenyl)furan-2-yl]methylidene]-5-methylpyrazol-3-one typically involves multi-step organic reactions. The process begins with the preparation of the core pyrazolone structure, followed by the introduction of the bromophenyl and hydroxy-nitrophenyl groups. Common reagents used in these reactions include bromine, nitrophenol, and furan derivatives. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow reactors and automated synthesis systems can be employed to achieve consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
(4E)-2-(3-bromophenyl)-4-[[5-(4-hydroxy-3-nitrophenyl)furan-2-yl]methylidene]-5-methylpyrazol-3-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using agents such as sodium borohydride or lithium aluminum hydride, resulting in the reduction of nitro groups to amines.
Substitution: The bromophenyl group can undergo nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles like hydroxyl or amino groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., hydroxylamine). Reaction conditions typically involve specific temperatures, solvents, and catalysts to facilitate the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, reduction may produce amines, and substitution can result in various substituted derivatives.
Scientific Research Applications
Chemistry
In chemistry, (4E)-2-(3-bromophenyl)-4-[[5-(4-hydroxy-3-nitrophenyl)furan-2-yl]methylidene]-5-methylpyrazol-3-one is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. Its interactions with various biological targets, such as enzymes and receptors, are investigated to understand its potential therapeutic effects and mechanisms of action.
Medicine
In medicine, this compound is explored for its potential as a drug candidate. Its ability to modulate specific biological pathways makes it a promising candidate for the treatment of various diseases, including cancer and inflammatory disorders.
Industry
In industry, this compound is utilized in the development of advanced materials and chemical processes. Its unique properties make it suitable for applications in areas such as polymer science, coatings, and electronic materials.
Mechanism of Action
The mechanism of action of (4E)-2-(3-bromophenyl)-4-[[5-(4-hydroxy-3-nitrophenyl)furan-2-yl]methylidene]-5-methylpyrazol-3-one involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation. This modulation can lead to changes in cellular signaling pathways, resulting in various biological effects. The exact molecular pathways involved depend on the specific biological context and the targets being studied.
Comparison with Similar Compounds
Similar Compounds
Dichloroaniline: Another aromatic compound with similar structural features, used in the synthesis of dyes and agrochemicals.
Ringer’s lactate solution: A compound with a different application but similar in terms of its use in medical and biological research.
Uniqueness
What sets (4E)-2-(3-bromophenyl)-4-[[5-(4-hydroxy-3-nitrophenyl)furan-2-yl]methylidene]-5-methylpyrazol-3-one apart from similar compounds is its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for research and development in various scientific fields.
Properties
IUPAC Name |
(4E)-2-(3-bromophenyl)-4-[[5-(4-hydroxy-3-nitrophenyl)furan-2-yl]methylidene]-5-methylpyrazol-3-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H14BrN3O5/c1-12-17(21(27)24(23-12)15-4-2-3-14(22)10-15)11-16-6-8-20(30-16)13-5-7-19(26)18(9-13)25(28)29/h2-11,26H,1H3/b17-11+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TZDMYNHZUCXWSZ-GZTJUZNOSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=O)C1=CC2=CC=C(O2)C3=CC(=C(C=C3)O)[N+](=O)[O-])C4=CC(=CC=C4)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC\1=NN(C(=O)/C1=C/C2=CC=C(O2)C3=CC(=C(C=C3)O)[N+](=O)[O-])C4=CC(=CC=C4)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H14BrN3O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
468.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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